3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid
Overview
Description
3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-(trifluoromethyl)phenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Benzoic Acid Moiety: The resulting tetrazole intermediate is then reacted with 3-hydroxybenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and the benzoic acid moiety can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Chemical Research: The compound can serve as a model system for studying the effects of trifluoromethyl and tetrazole groups on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tetrazole ring can mimic carboxylate groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid is unique due to the presence of both a trifluoromethyl group and a tetrazole ring, which confer distinct chemical and biological properties. These features can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O3/c17-16(18,19)11-4-2-5-12(8-11)23-14(20-21-22-23)9-26-13-6-1-3-10(7-13)15(24)25/h1-8H,9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHVKBFMOKTEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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